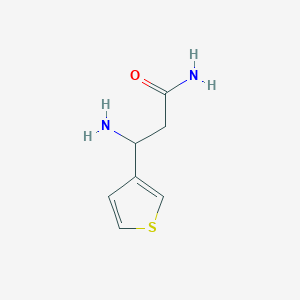

3-Amino-3-(thiophen-3-YL)propanamide

Description

3-Amino-3-(thiophen-3-YL)propanamide is a specialized organic compound featuring a propanamide backbone with a thiophen-3-yl substituent at the β-amino position. The compound’s stereochemistry (e.g., the (3S)-enantiomer noted in ) may further influence its biological activity and synthetic applications.

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

3-amino-3-thiophen-3-ylpropanamide |

InChI |

InChI=1S/C7H10N2OS/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10) |

InChI Key |

NEDPQSFIWGVJSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(thiophen-3-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.

Functionalization: The thiophene ring is functionalized at the third position to introduce an amino group. This can be achieved through nitration followed by reduction or direct amination.

Chain Extension: The amino-functionalized thiophene is then reacted with acrylonitrile to introduce the propanamide chain. This step may involve catalytic hydrogenation or other suitable conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction of intermediates.

Amination Reactions: Employing ammonia or amines under controlled conditions to introduce the amino group.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Thiophene sulfoxides, thiophene sulfones.

Reduction Products: 3-Amino-3-(thiophen-3-yl)propylamine.

Substitution Products: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Ligand: Acts as a ligand in coordination chemistry.

Biology and Medicine:

Biological Probes: Used in the design of probes for studying biological systems.

Industry:

Materials Science: Incorporated into polymers and materials for electronic applications.

Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-3-(thiophen-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the amino and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Hydroxyimino Derivatives

Compounds such as 3-Amino-3-(hydroxyimino)-N-phenylpropanamide (Compound 7) and its fluorinated analogs (Compounds 12–15, ) feature a hydroxyimino (-NH-O) group instead of the thiophene ring. These derivatives exhibit moderate-to-good yields (26–59%) and are reported as LSD1 inhibitors, suggesting the hydroxyimino moiety is critical for enzyme interaction.

Thiophene-Containing Analogs

- 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide () : Incorporates a hydroxyl group and methylated amide. This compound is a regulatory-compliant reference standard, highlighting its stability and purity for analytical applications .

- Methyl 3-amino-3-(thiophen-3-yl)propanoate Hydrochloride (): An esterified variant with a hydrochloride salt, likely improving solubility.

Aromatic and Heteroaromatic Variants

- 3-Amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride (): Combines phenyl and thiophen-2-yl groups, introducing steric complexity. Such hybrid structures may target dual binding sites in biological systems.

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (): Substitutes thiophene with a fluorophenyl group, leveraging fluorine’s electronegativity to modulate electronic properties and bioavailability .

Biological Activity

3-Amino-3-(thiophen-3-YL)propanamide is a compound of interest in medicinal chemistry due to its structural features, which include an amino group and a thiophene moiety. These components can potentially contribute to various biological activities, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 186.24 g/mol. The compound features a propanamide backbone with an amino group at one end and a thiophene ring at the other, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing both amino and thiophene groups exhibit significant biological activities. Notably, the presence of the thiophene ring can enhance the compound's ability to interact with biological targets, potentially leading to various therapeutic effects.

Potential Biological Activities

- Antimicrobial Activity : Thiophene derivatives have been reported to exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Activity : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, modulating pathways involved in disease processes.

Case Study 1: Anticancer Activity

A study on related thiophene derivatives demonstrated their ability to inhibit cancer cell lines effectively. For instance, derivatives containing the thiophene structure showed IC50 values ranging from 10 µM to 40 µM against various cancer cell lines, indicating moderate to strong anticancer activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of thiophene-based compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MIC) between 5 µg/mL and 20 µg/mL .

The mechanism by which this compound exerts its biological effects likely involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or nucleic acids.

- π–π Interactions : The thiophene ring participates in π–π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.